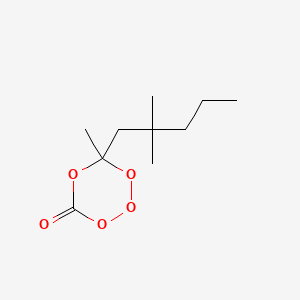![molecular formula C9H9BrN2O3 B13742688 N-[4-(Bromomethyl)-2-nitrophenyl]acetamide CAS No. 33444-46-1](/img/structure/B13742688.png)
N-[4-(Bromomethyl)-2-nitrophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Bromomethyl)-2-nitrophenyl]acetamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromomethyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromomethyl)-2-nitrophenyl]acetamide typically involves the bromination of a precursor compound, such as 4-methyl-2-nitroaniline, followed by acetylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Bromomethyl)-2-nitrophenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: The primary product is N-[4-(Aminomethyl)-2-nitrophenyl]acetamide.
Oxidation: Products include N-[4-(Carboxymethyl)-2-nitrophenyl]acetamide and N-[4-(Formyl)-2-nitrophenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(Bromomethyl)-2-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(Bromomethyl)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Chloromethyl)-2-nitrophenyl]acetamide
- N-[4-(Methyl)-2-nitrophenyl]acetamide
- N-[4-(Bromomethyl)-2-aminophenyl]acetamide
Uniqueness
N-[4-(Bromomethyl)-2-nitrophenyl]acetamide is unique due to the presence of both a bromomethyl and a nitro group, which confer distinct reactivity and potential biological activities. Compared to its analogs, the bromine atom provides a higher reactivity in substitution reactions, while the nitro group offers opportunities for reduction to biologically active amines.
Eigenschaften
CAS-Nummer |
33444-46-1 |
|---|---|
Molekularformel |
C9H9BrN2O3 |
Molekulargewicht |
273.08 g/mol |
IUPAC-Name |
N-[4-(bromomethyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,5H2,1H3,(H,11,13) |
InChI-Schlüssel |
HZJWJTIMCMIELU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


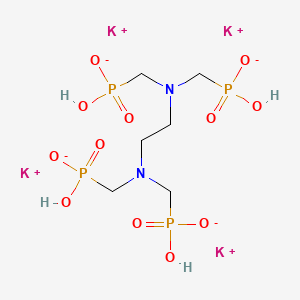
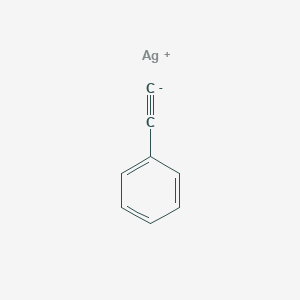
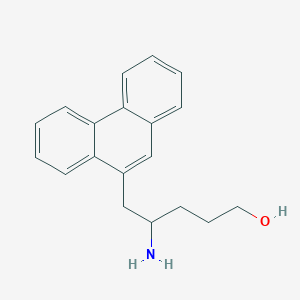
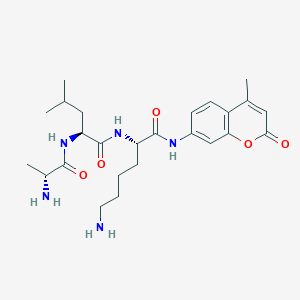
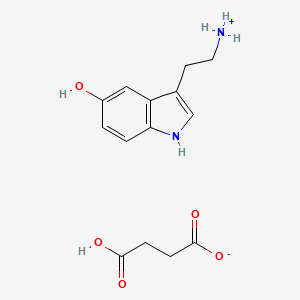




![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
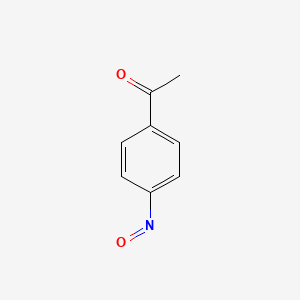
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)

